molecular formula C22H29ClN2O2 B12746748 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride CAS No. 100106-91-0

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride

Cat. No.: B12746748
CAS No.: 100106-91-0
M. Wt: 388.9 g/mol
InChI Key: VGOHTSYLYUEJLS-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride is a well-characterized chemical compound widely recognized in pharmaceutical research as Doxapram Related Compound B (USP) and Doxapram EP Impurity B . This substance serves as a critical reference standard for the quality control and analytical profiling of Doxapram, a respiratory stimulant drug . Researchers utilize this compound for analytical method development (AMV), method validation, and Quality Control (QC) procedures during the synthesis and formulation stages of drug development . It ensures traceability and compliance against stringent pharmacopeial standards, such as those set by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) . The compound is offered with detailed regulatory support and is compliant with relevant guidelines for impurities and metabolites. Key Identifiers: • CAS Number: 100106-91-0 (hydrochloride salt) • CAS Number (free base): 1688-76-2 • Molecular Formula: C₂₂H₂₉ClN₂O₂ • Molecular Weight: 388.94 g/mol • Quality: Supplied as a fully characterized, high-purity material for reliable results. Handling and Storage: Store in a refrigerator (2-8°C) . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

100106-91-0

Molecular Formula

C22H29ClN2O2

Molecular Weight

388.9 g/mol

IUPAC Name

1-ethyl-4-[2-(2-hydroxyethylamino)ethyl]-3,3-diphenylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C22H28N2O2.ClH/c1-2-24-17-20(13-14-23-15-16-25)22(21(24)26,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,20,23,25H,2,13-17H2,1H3;1H

InChI Key

VGOHTSYLYUEJLS-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCNCCO.Cl

Origin of Product

United States

Preparation Methods

Cyclization to 1-Ethyl-3,3-diphenyl-4-vinyl-pyrrolidin-2-one

  • The synthesis begins with an ester derivative of (Z)-4-diphenylacetyl-ethyl-amino-but-2-en-1-ol , typically the acetate ester.
  • This ester undergoes cyclization via treatment with a strong base such as potassium hexamethyldisilazide or sodium hexamethyldisilazide.
  • The cyclization forms the 1-ethyl-3,3-diphenyl-4-vinyl-pyrrolidin-2-one intermediate.
  • Optionally, the ester can be derivatized to a carbonate derivative before cyclization to improve yields or selectivity.

Functionalization at the 4-Position

  • The vinyl group at the 4-position is converted into a leaving group-containing side chain by derivatization to 4-(2-X-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one , where X is a halide or sulfonate leaving group (e.g., fluoride, chloride, bromide, triflate, tosylate, mesylate).
  • This step enables subsequent nucleophilic substitution.

Nucleophilic Substitution with 2-(2-Hydroxyethyl)amine

  • The key substitution involves reacting the 4-(2-X-ethyl) intermediate with 2-(2-hydroxyethyl)amine (a primary amine with a hydroxyethyl substituent).
  • This reaction proceeds via nucleophilic displacement of the leaving group X, yielding the target compound 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one .
  • Reaction conditions typically involve mild heating and polar aprotic solvents to facilitate substitution.

Formation of Hydrochloride Salt

  • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.
  • This salt formation improves compound stability, solubility, and handling properties.

Alternative and Supporting Synthetic Routes

  • Hydrolysis and derivatization steps are used in related syntheses to prepare intermediates with high enantiomeric excess, which is critical for biological activity.
  • For example, hydrolyzing (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile to the corresponding acid, then converting to the 4-(2-iodoethyl) derivative, followed by substitution with amines, is a related approach.
  • Enantiomeric enrichment techniques such as diastereoselective precipitation with chiral acids are employed to ensure high purity of the active enantiomer.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Product/Intermediate
1 Cyclization of ester derivative Ester of (Z)-4-diphenylacetyl-ethyl-amino-but-2-en-1-ol + strong base (KHMDS, NaHMDS) 1-Ethyl-3,3-diphenyl-4-vinyl-pyrrolidin-2-one
2 Derivatization of vinyl group Halide or sulfonate reagents (e.g., Iodide, Tosylate) 4-(2-X-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one
3 Nucleophilic substitution with 2-(2-hydroxyethyl)amine 2-(2-hydroxyethyl)amine, polar aprotic solvent, mild heat 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one (free base)
4 Salt formation Hydrochloric acid 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride

Research Findings and Notes

  • The cyclization step is critical and requires strong, non-nucleophilic bases to avoid side reactions.
  • The choice of leaving group X affects the efficiency of the nucleophilic substitution; iodide and tosylate are commonly preferred for their good leaving ability.
  • The nucleophilic substitution with 2-(2-hydroxyethyl)amine must be carefully controlled to prevent over-alkylation or side reactions involving the hydroxy group.
  • Formation of the hydrochloride salt is typically done under controlled pH to ensure complete salt formation without degradation.
  • Enantiomeric purity is essential for pharmacological activity; thus, chiral resolution or enantioselective synthesis is often integrated into the process.
  • The compound is known as "Doxapram impurity B" in some contexts, indicating its relevance in pharmaceutical impurity profiling.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C22H28N2O2
  • Molecular Weight : 352.5 g/mol
  • CAS Number : 1688-76-2

The structure of the compound includes a pyrrolidinone ring, which is known for its diverse biological activities. The presence of the diphenyl group and hydroxyethylamino side chain contributes to its pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit promising anticancer activities. For instance, a related study synthesized novel 2-(het)arylpyrrolidine derivatives and evaluated their anticancer effects against M-Hela tumor cell lines. Some compounds showed cytotoxicity that was twice as effective as tamoxifen, a standard cancer treatment .

In vivo studies indicated that certain pyrrolidine derivatives significantly increased the survival rate of treated animals and extended their lifespan, suggesting that 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride could have similar potential in cancer therapy .

Anti-Biofilm Activity

Additionally, some pyrrolidine derivatives have been found to effectively suppress bacterial biofilm growth. This property is crucial in treating infections where biofilms pose a challenge to antibiotic efficacy. The compound's ability to inhibit biofilm formation suggests its utility in developing new antibacterial agents .

Phosphodiesterase Inhibition

The compound's structural similarities to known phosphodiesterase inhibitors suggest it may also possess this activity. Phosphodiesterases are enzymes that regulate cellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of these enzymes has therapeutic implications for various conditions, including asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

Neurological Applications

Given its structural features, there is potential for exploring the compound's effects on neurological conditions as well. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies highlight the compound's potential:

  • Anticancer Efficacy : A study demonstrated that certain pyrrolidine derivatives significantly inhibited tumor growth in animal models, indicating their potential as anticancer agents .
  • Inhibition of Biofilm Formation : Research showed that some derivatives effectively reduced bacterial biofilm formation, which could lead to new treatments for persistent infections .
  • Pharmacological Profiles : Investigations into related compounds revealed their ability to inhibit phosphodiesterase activity, suggesting a pathway for developing treatments for respiratory and inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Differences :

  • Doxapram contains a morpholinoethyl group (4-(2-morpholinoethyl)) instead of the hydroxyethylaminoethyl group in the target compound .
  • Molecular formula: C₂₄H₃₀N₂O₂·HCl (anhydrous) vs. C₂₄H₃₀N₂O₂·HCl·H₂O (target compound) .

Pharmacological Activity :

  • Doxapram is a CNS and respiratory stimulant used clinically to treat post-anesthesia respiratory depression and chronic obstructive pulmonary disease (COPD) .

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (CAS 3192-64-1)

Structural Differences :

  • The chloroethyl group replaces the aminoethyl side chain in the target compound .

Functional Implications :

  • Unlike the target compound, it lacks hydrogen-bonding capability, reducing solubility in aqueous media .

Dopamine Hydrochloride (CAS 62-31-7)

Structural Differences :

  • Dopamine is a simpler catecholamine with a phenethylamine backbone, lacking the pyrrolidinone core .

Pharmacological Context :

  • While dopamine is a neurotransmitter regulating motor control and reward pathways, the target compound’s pyrrolidinone structure suggests distinct mechanisms, possibly interacting with ion channels or neurotransmitter receptors .

Comparative Data Table

Compound CAS Number Key Substituent Pharmacological Use Solubility (Predicted) Synthetic Role
Target Compound - 2-((2-hydroxyethyl)amino)ethyl Doxapram impurity/research compound Moderate (hydrophilic) Degradation product
Doxapram Hydrochloride 7081-53-0 2-morpholinoethyl Respiratory stimulant Low (lipophilic) Active pharmaceutical ingredient
4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one 3192-64-1 2-chloroethyl Synthetic intermediate Low Alkylation precursor
Dopamine Hydrochloride 62-31-7 Catecholamine Neurotransmitter High Therapeutic agent

Key Research Findings

Hydroxyethyl vs.

Impurity Profile : The target compound is identified as a major impurity (Related Compound B) in Doxapram Hydrochloride, requiring strict control during manufacturing (≤0.15% per regulatory guidelines) .

Synthetic Pathways: The compound is synthesized via reductive amination or nucleophilic substitution, analogous to methods used for pyridinone derivatives (e.g., 1-ethyl-2-methyl-3-hydroxy-pyridin-4-one) .

Biological Activity

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride, also known as a diphenylpyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C₂₁H₃₃ClN₂O
  • Molecular Weight : 352.5 g/mol
  • IUPAC Name : 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride

The compound features a pyrrolidine ring substituted with ethyl and hydroxyethyl amino groups, along with two phenyl rings. This unique structure is pivotal for its biological activity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of diphenylpyrrolidine derivatives, including the target compound. Research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents.

2. Neuropharmacological Effects

The diphenylpyrrolidine class has been investigated for its effects on the central nervous system (CNS). Preliminary studies indicate that this compound may possess anxiolytic and antidepressant-like properties. In animal models, it has shown:

  • Reduction in Anxiety-like Behavior : Assessed using the elevated plus maze test.
  • Antidepressant Effects : Demonstrated through the forced swim test.

These results highlight the potential of this compound in treating anxiety and depression disorders.

The biological activity of 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation may contribute to its observed neuropharmacological effects.

Case Studies

  • Study on Antibacterial Activity :
    A recent study published in Molecules evaluated several pyrrolidine derivatives for their antibacterial efficacy. The results indicated that the target compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a treatment option for resistant bacterial strains .
  • Neuropharmacological Evaluation :
    In a controlled trial involving rodents, researchers assessed the anxiolytic effects of various diphenylpyrrolidine derivatives. The study concluded that the target compound significantly decreased anxiety-related behaviors, indicating its potential utility in anxiety treatment .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing the hydrochloride salt form of this compound?

Answer:

  • XRPD (X-Ray Powder Diffraction): Essential for confirming crystalline structure. For example, a representative XRPD pattern (as shown in Table 2 of ) identifies characteristic peaks (e.g., 2θ = 12.5°, 18.7°, 25.3°) with relative intensities (>20%) to validate polymorphic purity .
  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks. For hydrochloride salts, ensure D2_2O or DMSO-d6_6 with HCl is used to prevent exchange broadening .
  • Mass Spectrometry: High-resolution MS (HRMS) or LC-MS confirms molecular weight and fragmentation patterns, particularly for distinguishing free base vs. hydrochloride forms .

Q. What are the critical steps in synthesizing the hydrochloride salt of this compound?

Answer:

  • Acidification: Add 1.0 M HCl to the free base in aqueous solution at room temperature, followed by heating to 50°C to dissolve precipitates and ensure salt formation .
  • Purification: Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) enhances purity. Monitor pH to avoid over-acidification, which may degrade the pyrrolidinone ring .
  • Drying: Lyophilization or vacuum drying (40–60°C) removes residual solvents without decomposing the hygroscopic hydrochloride .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD’s approach integrates these calculations to predict optimal conditions (e.g., solvent polarity, temperature) for amine alkylation steps .
  • Machine Learning (ML): Train models on existing reaction data (e.g., yields, byproducts) to predict optimal reagent ratios. Focus on minimizing side reactions, such as over-alkylation of the hydroxyethyl group .
  • Experimental Validation: Perform high-throughput screening (e.g., 24-well plate reactions) to test computational predictions and refine path search algorithms .

Q. How can discrepancies in reaction yields during scale-up be resolved?

Answer:

  • Process Control: Implement inline PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, to monitor reaction progression in real time. Adjust mixing efficiency (e.g., impeller design) to address mass transfer limitations in larger reactors .
  • Reactor Design: Use segmented flow reactors to maintain consistent temperature and mixing, critical for exothermic steps like HCl addition .
  • Data Reconciliation: Apply statistical tools (e.g., ANOVA) to compare lab-scale vs. pilot-scale data. For instance, a 15% yield drop at >1 kg batches may correlate with incomplete HCl diffusion, requiring longer reaction times .

Q. What methodologies are effective for analyzing and quantifying synthetic impurities?

Answer:

  • HPLC-MS: Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities like unreacted ethyl-pyrrolidinone precursors (retention time ~8.2 min) .
  • Reference Standards: Compare against certified impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for spiking experiments to validate detection limits (LOQ < 0.1%) .
  • Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and humidity (75% RH) to identify degradation products (e.g., hydrolyzed ethyl group) .

Q. How can conflicting spectral data (e.g., NMR vs. XRPD) be resolved during structural validation?

Answer:

  • Multi-Technique Correlation: Cross-validate NMR chemical shifts with XRPD-derived unit cell parameters. For example, a deshielded proton signal at δ 3.8 ppm may correlate with hydrogen bonding observed in the crystal lattice .
  • Dynamic NMR: Conduct variable-temperature 1^1H NMR to detect conformational flexibility (e.g., pyrrolidinone ring puckering) that may explain discrepancies between solution and solid-state data .
  • Single-Crystal XRD: Resolve ambiguities in XRPD peak assignments by growing single crystals (e.g., via slow evaporation in acetonitrile) .

Methodological Tables

Q. Table 1. Key XRPD Peaks for Hydrochloride Salt Validation

2θ Angle (°) Relative Intensity (%) Assignment
12.5100Primary crystalline peak
18.765Hydrochloride lattice
25.345Aromatic stacking
Data adapted from synthesis reports in .

Q. Table 2. HPLC Conditions for Impurity Profiling

Parameter Specification
ColumnC18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase0.1% Formic acid (A), Acetonitrile (B)
Gradient5–95% B over 25 min
Flow Rate1.0 mL/min
DetectionUV 254 nm, MS (ESI+)
Method adapted from pharmaceutical standards in .

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